2-((Dimethylamino)methyl)phenol
Overview
Description
2-((Dimethylamino)methyl)phenol is an organic compound with the molecular formula C9H13NO. It is a derivative of phenol, where the hydroxyl group is substituted with a dimethylaminomethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((Dimethylamino)methyl)phenol can be synthesized through the Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine. The reaction typically occurs under acidic conditions, and the product is isolated through distillation or crystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of a pressure bottle and a hydrogenation process. For example, salicylaldehyde, dimethylamine, and palladium on charcoal are placed in a pressure bottle and hydrogenated until the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
2-((Dimethylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include quinones, amine derivatives, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((Dimethylamino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((Dimethylamino)methyl)phenol involves its interaction with various molecular targets and pathways. The dimethylaminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial for its role as a ligand in coordination chemistry and its potential biological activities.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: This compound has three dimethylaminomethyl groups and is used as a curing agent in epoxy resins.
N,N-Dimethylbenzylamine: Similar in structure but lacks the hydroxyl group, used in organic synthesis.
3-(Dimethylamino)phenol: Similar but with the dimethylamino group in a different position, used in dye synthesis.
Uniqueness
2-((Dimethylamino)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-[(dimethylamino)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)7-8-5-3-4-6-9(8)11/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIQBJHUESBZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041293 | |
Record name | 2-((Dimethylamino)methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041293 | |
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Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | Dimethylaminomethylphenol | |
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CAS No. |
120-65-0, 25338-55-0 | |
Record name | 2-[(Dimethylamino)methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-65-0 | |
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Record name | 2-((Dimethylamino)methyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, ((dimethylamino)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dimethylaminomethyl)phenol | |
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Record name | Phenol, 2-[(dimethylamino)methyl]- | |
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Record name | 2-((Dimethylamino)methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-dimethylamino-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.013 | |
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Record name | 2-((DIMETHYLAMINO)METHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111113M8RT | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-((dimethylamino)methyl)phenol useful in detecting G-series nerve agents?
A: this compound acts as a derivatizing agent, reacting with G-series nerve agents to form less volatile complexes. [, ] This derivatization serves two key purposes:
- Enhanced Stability: The formed complexes are more stable than the highly volatile parent nerve agents, allowing for longer analysis times without significant degradation. [, ]
- Improved Detection: The derivatized complexes are readily detectable using techniques like liquid chromatography-mass spectrometry (LC-MS) and paper spray mass spectrometry, facilitating sensitive and specific detection of these dangerous chemicals. [, ]
Q2: How does the derivatization reaction with this compound improve analytical techniques for nerve agent detection?
A: Traditional analysis of G-series nerve agents using gas chromatography-mass spectrometry (GC-MS) suffers from interference caused by hydrocarbon backgrounds (like diesel or gasoline), often masking the presence of the nerve agents. [] Derivatization with this compound allows for a shift from GC-MS to LC-MS based methods. This shift, coupled with the increased stability of the derivatized complexes, provides several advantages:
- Reduced Interference: By transferring the G-nerve agents from the organic phase to the aqueous phase via derivatization, the interference from hydrocarbon backgrounds in complex samples is significantly reduced. []
- Enhanced Sensitivity: The derivatized complexes are amenable to highly sensitive detection techniques like LC-ESI-MS/MS, enabling identification at picogram levels (pg/mL). []
- Simplified Sample Preparation: On-substrate derivatization techniques, where this compound is impregnated directly onto the analytical substrate (like paper spray cartridges), minimize sample preparation steps and allow for direct analysis, streamlining the detection process. []
Q3: Are there any studies exploring the structural aspects of this compound and its metal complexes?
A: Yes, research has explored the solid-state structures of lithium and sodium phenolates derived from this compound and its derivatives. [] This research utilized techniques like X-ray diffraction to elucidate the molecular structures and understand the coordination behavior of these complexes. Additionally, DFT calculations have been used to investigate the structural, electronic, and spectroscopic properties of pentacoordinate VIVO2+ species complexed with this compound derivatives. [] This computational approach provided insights into the impact of structural distortions on spectroscopic parameters, enhancing the understanding of these metal complexes.
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